A Technical Guide to the Physicochemical Properties of 5-(1H-indol-3-yl)pentanoic Acid
A Technical Guide to the Physicochemical Properties of 5-(1H-indol-3-yl)pentanoic Acid
Abstract
5-(1H-indol-3-yl)pentanoic acid is a member of the indolealkanoic acid class of molecules, a scaffold of significant interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic behavior, designing effective delivery systems, and ensuring its quality and stability. This technical guide provides a comprehensive analysis of the key physicochemical characteristics of 5-(1H-indol-3-yl)pentanoic acid, supported by established analytical principles and detailed experimental protocols for their determination.
Introduction
The indole nucleus is a privileged structural motif found in a multitude of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Molecules that couple this heterocyclic system with an alkanoic acid chain, such as 5-(1H-indol-3-yl)pentanoic acid, are of particular interest. The presence of both a lipophilic indole ring and a polar carboxylic acid group imparts an amphiphilic character, which governs the molecule's interaction with biological membranes and protein targets. This guide serves as a foundational resource for researchers, detailing the essential physicochemical properties that influence the compound's journey from the laboratory bench to potential therapeutic application.
Molecular Structure and Identification
Correctly identifying and characterizing the molecule is the cornerstone of any scientific investigation. The structural and identification details for 5-(1H-indol-3-yl)pentanoic acid are summarized below.
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IUPAC Name: 5-(1H-indol-3-yl)pentanoic acid
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Synonyms: Indole-3-pentanoic acid
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CAS Number: 1210-84-0[2]
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Molecular Formula: C₁₃H₁₅NO₂[3]
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Molecular Weight: 217.27 g/mol
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Monoisotopic Mass: 217.11028 Da[3]
Chemical Structure:
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SMILES: C1=CC=C2C(=C1)C(=CN2)CCCCC(=O)O[3]
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InChI: InChI=1S/C13H15NO2/c15-13(16)8-4-1-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,1,4-5,8H2,(H,15,16)[3]
Core Physicochemical Properties: A Summary
The following table provides a consolidated overview of the key physicochemical properties of 5-(1H-indol-3-yl)pentanoic acid. These values are critical for computational modeling, formulation development, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) prediction.
| Property | Value / Expected Range | Significance in Drug Development |
| Physical State | White to off-white crystalline solid (Expected) | Affects handling, formulation (e.g., for tableting), and storage stability. |
| Melting Point (°C) | Data not available; requires experimental determination. | A sharp melting point is an indicator of purity. It influences manufacturing processes like granulation and milling. |
| Boiling Point (°C) | Decomposes before boiling (Expected) | Thermal stability is critical for processing and storage; decomposition indicates temperature sensitivity. |
| Aqueous Solubility | Poorly soluble (Expected) | Impacts bioavailability and dissolution rate. Low solubility is a major challenge in drug development. |
| pKa (Acid Dissociation Constant) | ~4.8 (Carboxylic Acid), ~17 (Indole N-H) (Estimated) | Determines the ionization state at physiological pH (7.4), which governs solubility, permeability, and receptor binding. |
| logP (Octanol-Water Partition Coefficient) | 2.8 (Predicted)[3] | A key measure of lipophilicity. Influences membrane permeability, plasma protein binding, and metabolic clearance. |
In-Depth Analysis of Physicochemical Properties
Solubility Profile
The solubility of a compound is a critical determinant of its oral bioavailability. 5-(1H-indol-3-yl)pentanoic acid contains a large, non-polar indole ring and a hydrocarbon chain, which contribute to low aqueous solubility. Conversely, the polar carboxylic acid group allows for increased solubility in alkaline aqueous solutions (where it forms a carboxylate salt) and in polar organic solvents.
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Aqueous Solubility: Expected to be low in neutral water. The principle of "like dissolves like" dictates that the large non-polar surface area of the molecule limits its favorable interactions with polar water molecules.
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Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), a common characteristic for similar indole-alkanoic acids like indole-3-propionic acid. This is crucial for preparing stock solutions for in vitro assays.
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pH-Dependent Solubility: Due to the acidic carboxylic acid group, the solubility in aqueous media is expected to increase significantly at pH values above its pKa (~4.8), as the compound converts to its more polar and soluble carboxylate anion.
Acidity and Ionization (pKa)
The molecule possesses two ionizable protons, and their respective pKa values dictate the molecule's charge state across different pH environments.
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Carboxylic Acid Proton (-COOH): The alkyl chain has a minimal electronic effect on the carboxylic acid group. Therefore, its pKa is expected to be very close to that of pentanoic acid, which is approximately 4.84.[4][5] At physiological pH (~7.4), this group will be almost completely deprotonated and negatively charged (-COO⁻).
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Indole N-H Proton: The indole N-H proton is significantly less acidic. Its pKa in an aqueous environment is approximately 17.[6] In non-aqueous solvents like acetonitrile, this value can be much higher (~32.8).[7][8] For all practical biological purposes, this group remains in its neutral, protonated state.
Causality: Understanding the ionization state is paramount. A charged species generally exhibits higher aqueous solubility but lower passive membrane permeability compared to its neutral counterpart. The predominance of the anionic form at physiological pH suggests that active transport mechanisms may be required for efficient cell entry.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in the "rule of five" for predicting drug-likeness. It is quantified by the octanol-water partition coefficient (logP).
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Predicted Value: The predicted XlogP for 5-(1H-indol-3-yl)pentanoic acid is 2.8.[3]
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Interpretation: A logP value between 1 and 3 is often considered optimal for balancing aqueous solubility and membrane permeability, facilitating oral absorption. The value of 2.8 suggests that the compound has sufficient lipophilicity to partition into lipid bilayers but may not be so high as to cause issues with poor aqueous solubility or high metabolic clearance. It is important to consider the distribution coefficient (logD) at physiological pH. Since the molecule will be ionized at pH 7.4, its logD(7.4) will be significantly lower than its logP, indicating reduced partitioning into the lipid phase compared to the neutral form.
Spectroscopic and Analytical Characterization
Confirmation of the structure and assessment of purity are achieved through a combination of spectroscopic techniques. The expected spectral characteristics are outlined below.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the indole ring (δ ~7.0-8.0 ppm).- A broad singlet for the indole N-H proton (δ >10 ppm).- Aliphatic protons of the pentanoic acid chain, with characteristic splitting patterns.- A triplet for the α-CH₂ group adjacent to the carbonyl (δ ~2.3 ppm).- A triplet for the CH₂ group attached to the indole C3 position (δ ~2.7 ppm). |
| ¹³C NMR | - Aromatic carbons of the indole ring (δ ~110-140 ppm).- A carbonyl carbon signal (δ >175 ppm).- Aliphatic carbon signals for the pentanoic acid chain (δ ~20-40 ppm). |
| FT-IR (Infrared) | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- An N-H stretch from the indole ring (~3400 cm⁻¹).- A sharp C=O stretch from the carbonyl group (~1700 cm⁻¹).- C-H stretches (aliphatic and aromatic) and aromatic C=C bending signals. |
| Mass Spectrometry (MS) | - ESI(-): A strong signal for the deprotonated molecule [M-H]⁻ at m/z 216.10.- ESI(+): A signal for the protonated molecule [M+H]⁺ at m/z 218.12. |
Trustworthiness through Self-Validation: The combination of these techniques provides a self-validating system. Mass spectrometry confirms the molecular weight, while NMR and IR spectroscopy confirm the specific arrangement of atoms and functional groups, ensuring the identity and purity of the synthesized compound.[9][10]
Experimental Determination of Physicochemical Properties
The following section provides standardized, step-by-step protocols for the experimental determination of the core physicochemical properties. These protocols are designed to be robust and reproducible.
Overall Characterization Workflow
The logical flow from synthesis to full physicochemical characterization is crucial for systematic drug discovery efforts.
Caption: Workflow for Synthesis and Physicochemical Characterization.
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
Principle: This is the "gold standard" method for determining thermodynamic equilibrium solubility.[11][12] An excess of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for a sufficient time to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.
Methodology:
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Preparation: Add an excess amount of 5-(1H-indol-3-yl)pentanoic acid (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the test buffer (e.g., PBS, pH 7.4).
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[9]
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Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
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Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
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Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.[10]
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Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.
Protocol 2: Determination of logP by RP-HPLC
Principle: This indirect method correlates the retention time of a compound on a reversed-phase (e.g., C18) HPLC column with the known logP values of a set of standard compounds. It is faster and requires less material than the shake-flask method.[13][14]
Methodology:
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System Preparation: Use a C18 HPLC column. The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral, if possible) and an organic modifier like methanol or acetonitrile.
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Calibration:
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Select a series of 5-7 standard compounds with well-documented logP values that bracket the expected logP of the test compound (e.g., standards with logP values from 1 to 4).
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Inject each standard individually and record its retention time (t_R).
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Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
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Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
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Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values. The plot should be linear.[14]
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Sample Analysis:
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Dissolve 5-(1H-indol-3-yl)pentanoic acid in the mobile phase.
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Inject the sample onto the HPLC system using the same conditions as the standards and record its retention time.
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Calculation:
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Calculate the log(k) value for the test compound.
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Interpolate the logP value of 5-(1H-indol-3-yl)pentanoic acid from the linear regression equation of the calibration curve.
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Conclusion
The physicochemical properties of 5-(1H-indol-3-yl)pentanoic acid—characterized by poor but pH-dependent aqueous solubility, dual acidic sites, and moderate lipophilicity—define its profile as a potential drug candidate. The predicted logP of 2.8 is favorable for membrane permeation, while the carboxylic acid pKa of ~4.8 indicates it will exist primarily as an anion under physiological conditions, impacting its solubility and transport. The experimental protocols detailed herein provide a robust framework for verifying these properties, ensuring data integrity and enabling informed decisions in the drug discovery and development pipeline. This comprehensive guide serves as an essential technical resource for scientists working with this and structurally related indole derivatives.
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